REACTION_CXSMILES
|
N1CC(=O)NC1=O.N1C(=O)[C:11]2([C:24]3[CH:23]=[CH:22][S:21][C:20]=3[C:19]3[C:14]2=[CH:15][CH:16]=[CH:17][CH:18]=3)NC1=O>>[S:21]1[CH:22]=[CH:23][C:24]2[CH2:11][C:14]3[C:19]([C:20]1=2)=[CH:18][CH:17]=[CH:16][CH:15]=3
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
N1C(=O)NC(=O)C1
|
Name
|
6-chloro-4H-indeno[1,2-b]thiophen 4,4'-imidazolidine
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
N1C(NC2(C1=O)C1=CC=CC=C1C=1SC=CC12)=O
|
Conditions are dynamic
|
1
|
Details
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See reaction.notes.procedure_details.
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Name
|
|
Type
|
product
|
Smiles
|
S1C2=C(C=C1)CC1=CC=CC=C12
|
Source
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Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |